L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPC-0767 is a potent, selective, and orally active inhibitor of heat shock protein 90 (HSP90). It is an L-alanine ester prodrug of MPC-3100, designed to improve chemical stability and bioavailability . HSP90 inhibitors like MPC-0767 are of significant interest in cancer research due to their role in regulating the stability and function of various oncogenic proteins .
準備方法
Synthetic Routes and Reaction Conditions: MPC-0767 is synthesized through the esterification of MPC-3100 with L-alanine. The reaction involves the use of appropriate esterification reagents and conditions to ensure the formation of the ester bond while maintaining the integrity of the MPC-3100 structure .
Industrial Production Methods: The industrial production of MPC-0767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques ensures the final product meets the required specifications for research and potential therapeutic use .
化学反応の分析
Types of Reactions: MPC-0767 primarily undergoes hydrolysis to release the active compound, MPC-3100. This hydrolysis reaction is facilitated by esterases in the body, converting the prodrug into its active form .
Common Reagents and Conditions: The hydrolysis of MPC-0767 to MPC-3100 occurs under physiological conditions, with enzymes such as esterases playing a crucial role in the reaction .
Major Products Formed: The primary product formed from the hydrolysis of MPC-0767 is MPC-3100, which is the active inhibitor of heat shock protein 90 .
科学的研究の応用
MPC-0767 has several scientific research applications, particularly in the field of cancer research. Its ability to inhibit heat shock protein 90 makes it a valuable tool for studying the role of this protein in cancer cell survival and proliferation . Additionally, MPC-0767 is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for various types of cancer .
作用機序
MPC-0767 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and function of various oncogenic proteins . By inhibiting heat shock protein 90, MPC-0767 disrupts the folding and function of these proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds:
- MPC-3100
- Geldanamycin and its derivatives (17-AAG, 17-DMAG)
- CNF2024/BIIB021
- EC144
- PU-H71
- Debio 0932 (CUDC-305)
Uniqueness: MPC-0767 is unique due to its improved chemical stability and bioavailability compared to its parent compound, MPC-3100 .
特性
CAS番号 |
1310540-32-9 |
---|---|
分子式 |
C26H36BrN7O9S2 |
分子量 |
734.6 g/mol |
IUPAC名 |
[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C25H30BrN7O5S.CH4O3S.H2O/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18;1-5(2,3)4;/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30);1H3,(H,2,3,4);1H2/t13-,14-;;/m0../s1 |
InChIキー |
RAKGMCDUYMHUBZ-AXEKQOJOSA-N |
異性体SMILES |
C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
正規SMILES |
CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。